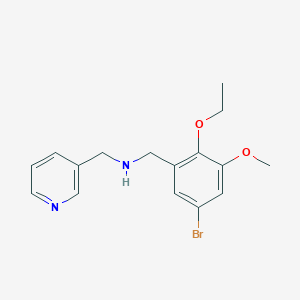
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine, also known as BAEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAEPM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising therapeutic target for several neurological disorders.
作用機序
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. By blocking the activity of α7 nAChRs, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can modulate several physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects in animal models. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can improve cognitive function in Alzheimer's disease models and reduce pain perception in animal models of chronic pain. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been shown to reduce inflammation in animal models of sepsis and acute lung injury.
実験室実験の利点と制限
One advantage of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is its relatively low potency compared to other α7 nAChR antagonists, which may require higher concentrations of the compound in experiments.
将来の方向性
There are several potential future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine and α7 nAChRs. For example, researchers could investigate the role of α7 nAChRs in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers could explore the use of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine as a potential therapeutic agent for these disorders. Finally, researchers could investigate the development of more potent and selective α7 nAChR antagonists, which could have significant clinical implications.
合成法
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves a multi-step process starting with the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine.
科学的研究の応用
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used in several scientific studies to investigate the role of α7 nAChRs in various neurological disorders. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used to study the effect of α7 nAChRs on cognitive function in Alzheimer's disease and schizophrenia. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been used to investigate the role of α7 nAChRs in pain perception and addiction.
特性
製品名 |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine |
|---|---|
分子式 |
C16H19BrN2O2 |
分子量 |
351.24 g/mol |
IUPAC名 |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19BrN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
InChIキー |
BSAKZLIIVUUQSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Br)OC |
正規SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
